Calcium sodium phosphate

Description

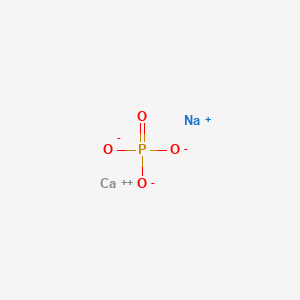

Structure

2D Structure

Properties

IUPAC Name |

calcium;sodium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJJQWWVWRCVQT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889621 | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Glass, oxide, chemicals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-17-1, 15555-25-6, 65997-17-3 | |

| Record name | Calcium sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenanite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glass, oxide, chemicals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glass, oxide, chemicals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium sodium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7850XT8YDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Calcium Sodium Phosphate Compounds

Solution-Based Fabrication Approaches

Solution-based methods are widely favored for their versatility and ability to produce homogenous materials at relatively low temperatures. These techniques involve the precipitation of the desired compound from a solution containing its constituent ions.

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a straightforward and widely used method for synthesizing calcium phosphate-based materials. nih.gov This technique typically involves the reaction of aqueous solutions of calcium and phosphate (B84403) precursors, with the resulting precipitate being the desired calcium phosphate compound. researchgate.net For the synthesis of sodium-containing calcium phosphates, sodium-based precursors are incorporated into this process.

The process generally involves the controlled addition of a phosphate-containing solution to a calcium-containing solution, or vice versa, under specific conditions of temperature and pH. scielo.br The pH of the reaction mixture is a critical parameter that influences the phase of the resulting calcium phosphate and is often controlled by the addition of a base, such as sodium hydroxide (B78521). semanticscholar.org

Research Findings:

Studies have shown that the Ca/P molar ratio of the precursors, the reaction temperature, and the final pH of the solution are key factors that determine the composition and crystallinity of the synthesized powder. researchgate.net For instance, in the synthesis of β-tricalcium phosphate, sodium hydroxide has been used to maintain the pH of the system at 8 and 10.8. semanticscholar.org While detailed studies focusing exclusively on the wet chemical precipitation of stoichiometric calcium sodium phosphate (CaNaPO4) are not extensively available in the provided results, the fundamental principles of this method allow for its adaptation by using appropriate molar ratios of calcium, sodium, and phosphate precursors.

| Parameter | Influence on Product |

| Precursor Concentration | Affects nucleation and growth rates, influencing particle size. |

| pH | A primary determinant of the specific calcium phosphate phase formed. semanticscholar.org |

| Temperature | Influences the crystallinity and phase stability of the precipitate. researchgate.net |

| Stirring Rate | Affects the homogeneity of the reaction mixture and particle size distribution. |

Solvothermal and Hydrothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.gov These conditions facilitate the dissolution of reactants and the crystallization of the final product.

The use of organic solvents in solvothermal synthesis can lead to the formation of unique morphologies and phases that may not be achievable through aqueous routes. nih.gov Additives and surfactants can also be introduced to control the size and shape of the synthesized particles. nih.gov

Research Findings:

In the context of sodium-containing calcium phosphates, hydrothermal methods have been employed to synthesize multi-ion doped hydroxyapatite (B223615), including sodium. rsc.org For example, sodium dihydrogen phosphate dihydrate has been used as a phosphorus source in the hydrothermal synthesis of magnesium, strontium, and fluoride-doped hydroxyapatite. rsc.org The process involves treating the precursor solutions in an autoclave at temperatures around 160 °C and pressures of approximately 8 bar for several hours. rsc.org The resulting precipitates are then collected, washed, and dried. rsc.org The crystallinity of the final product is often influenced by the duration of the hydrothermal treatment. researchgate.net

| Parameter | Typical Range/Value | Influence on Product |

| Temperature | 100°C - 200°C nih.gov | Affects crystallinity and phase purity. nih.gov |

| Pressure | Autogenous | Influences reaction kinetics. |

| Reaction Time | Several hours to days researchgate.net | Affects crystal growth and phase transformation. researchgate.net |

| Solvent | Water, ethanol, etc. | Can influence morphology and solubility of precursors. nih.gov |

Sol-Gel Processing for Ceramic and Glass Materials

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles or network polymers. nih.gov This process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for the formation of a gel-like network.

This method offers excellent control over the chemical composition and microstructure of the final product at a molecular level. nih.gov For this compound, this technique would involve the hydrolysis and condensation of calcium, sodium, and phosphate precursors, often alkoxides or salts, in a suitable solvent. researchgate.netunica.it

Research Findings:

The sol-gel method has been successfully used to synthesize sodium calcium phosphosilicate glasses. unica.it In one study, glasses with a composition of 45% P2O5, 35% CaO, and 25% Na2O were synthesized using phosphorus precursors and alkoxides of calcium and sodium in ethylene (B1197577) glycol. researchgate.net The resulting gels were amorphous up to a calcination temperature of 400°C. researchgate.net Heat treatment at higher temperatures can lead to the crystallization of phases like γ-Ca2P2O7. researchgate.net The final properties of the sol-gel derived materials are highly dependent on the calcination temperature, which can affect the densification and crystallinity of the material. nih.gov

| Parameter | Influence on Product |

| Precursors | Choice of alkoxides or salts affects reaction rates and gelation. researchgate.net |

| Solvent | Influences the hydrolysis and condensation reactions. |

| Catalyst (Acid/Base) | Controls the rates of hydrolysis and condensation. |

| Aging Time and Temperature | Affects the structure and properties of the gel network. |

| Drying and Calcination | Critical for removing residual organics and achieving the desired density and crystallinity. nih.gov |

Microwave-Assisted Synthesis Methods

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave radiation to heat the reaction mixture. nih.gov This technique can significantly accelerate reaction rates, leading to shorter synthesis times compared to conventional heating methods. The uniform heating provided by microwaves can also result in more homogeneous products with controlled particle sizes and morphologies. nih.gov

Research Findings:

Microwave-assisted hydrothermal and combustion synthesis methods have been applied to produce various calcium phosphate phases. nih.govnih.gov In a microwave-assisted solution combustion synthesis, aqueous solutions containing precursors like sodium nitrate (B79036), calcium nitrate, and potassium phosphate monobasic are irradiated with microwaves. nih.gov The rapid heating leads to a combustion reaction, resulting in the formation of the desired product. The power and duration of the microwave irradiation are critical parameters that influence the characteristics of the synthesized materials. nih.gov For instance, a microwave hydrothermal method has been used to synthesize calcium phosphates at temperatures of 110°C and 130°C for 60 minutes, followed by calcination at various temperatures to obtain different phases. nih.gov

| Parameter | Typical Range/Value | Influence on Product |

| Microwave Power | 100 W - 1350 W nih.govnih.gov | Affects reaction rate and temperature. |

| Irradiation Time | Seconds to minutes nih.gov | Determines the extent of reaction and crystal growth. |

| Precursors | Nitrates and phosphates are common. nih.gov | The choice of fuel (e.g., urea) can influence the combustion process. nih.gov |

| Solvent | Water, ethanol, etc. | Affects the absorption of microwave energy. |

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of high-frequency ultrasound waves to induce chemical reactions in a solution. nih.gov The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles with a uniform and narrow particle size distribution. researchgate.net

Research Findings:

The sonochemical method has been employed for the synthesis of various calcium phosphate nanoparticles. nih.gov Key parameters that influence the final product include the ultrasonic power and frequency, reactant concentration, pH, temperature, and reaction time. nih.gov While specific studies on the sonochemical synthesis of CaNaPO4 are not detailed in the provided search results, the technique has been used to produce other calcium phosphate materials. For example, hydroxyapatite and fluorapatite (B74983) have been synthesized sonochemically using precursors like calcium nitrate and ammonium (B1175870) hydrophosphate. mdpi.com The addition of surfactants can also be used to control particle morphology. nih.gov

| Parameter | Influence on Product |

| Ultrasonic Frequency | Affects the size of the cavitation bubbles. nih.gov |

| Ultrasonic Power | Influences the intensity of cavitation and reaction rate. mdpi.com |

| Reaction Temperature | Can affect reaction kinetics and product phase. nih.gov |

| Precursor Concentration | Influences nucleation and particle growth. nih.gov |

Spray Drying and Electrospinning Techniques

Spray Drying:

Spray drying is a continuous process that converts a liquid feed (solution, suspension, or emulsion) into a dry powder in a single step. mdpi.com The process involves atomizing the feed into fine droplets and then spraying them into a hot drying medium, typically air. The rapid evaporation of the solvent results in the formation of dry particles. ardena.com

Research Findings:

This technique has been used to produce amorphous calcium phosphate powders. mdpi.com The process parameters, such as inlet and outlet temperatures, feed rate, and atomization pressure, can be controlled to tailor the particle size, morphology, and density of the resulting powder. ardena.com For instance, in the synthesis of amorphous calcium phosphate, a dilute solution of calcium and phosphate precursors is spray-dried at an inlet temperature of around 160°C. mdpi.com While the direct synthesis of crystalline this compound via spray drying is not extensively detailed, the method is suitable for producing precursor powders that can be subsequently calcined to obtain the desired crystalline phase.

Electrospinning:

Electrospinning is a versatile technique used to produce nanofibers from a polymer solution or melt. mdpi.com It utilizes a high-voltage electric field to draw a solution from the tip of a needle to a collector, forming a continuous fiber. This method can be used to create composite nanofibers by incorporating inorganic nanoparticles, such as calcium phosphates, into the polymer solution. nih.gov

Research Findings:

Electrospinning has been employed to fabricate composite nanofibers containing calcium phosphate for biomedical applications. nih.gov The process typically involves dissolving a polymer and dispersing calcium phosphate nanoparticles in a suitable solvent to create a spinning solution. nih.gov The applied voltage, flow rate, and distance between the needle and the collector are key parameters that affect the fiber diameter and morphology. mdpi.com While the direct electrospinning of this compound fibers is not explicitly described, the technique offers the potential to create composite materials where this compound nanoparticles are embedded within a polymer nanofiber matrix. nih.gov

Enzyme-Assisted Synthetic Pathways

Enzyme-assisted synthesis represents a biomimetic approach to producing calcium phosphate compounds under mild conditions. This method leverages the catalytic activity of enzymes to control the precipitation and crystallization process. While extensively studied for various calcium phosphates like hydroxyapatite, its specific application for synthesizing crystalline this compound is not widely documented in current research. The general principle, however, provides a foundational understanding of this pathway.

The process typically involves enzymes such as alkaline phosphatase, which catalyzes the hydrolysis of organic phosphate sources like α-glycerol phosphate. uclouvain.be This enzymatic action leads to a localized increase in inorganic phosphate ions. In the presence of calcium ions, this triggers the nucleation and growth of calcium phosphate phases. tum.de The reaction conditions, including pH, temperature, and enzyme concentration, can be finely tuned to influence the resulting crystal phase, size, and morphology. uclouvain.benih.gov For instance, under basic conditions (pH > 9), the formation of hydroxyapatite is favored, while neutral pH levels tend to produce calcium-deficient hydroxyapatite. tum.de

Researchers have successfully synthesized amorphous calcium phosphate nanocomposites using enzymes as organic templates or additives to regulate the biomineralization process. nih.gov These enzyme-assisted methods can yield materials with high surface areas and controlled porosity. nih.gov Although these studies primarily focus on pure calcium phosphates, the underlying principles suggest a potential pathway for incorporating sodium ions to form this compound, pending further targeted research.

Solid-State Reaction Pathways

Solid-state reactions are a conventional and widely used set of methods for synthesizing inorganic compounds like this compound. These pathways involve the thermal reaction of solid precursors at elevated temperatures to form a new, stable solid product.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis is a direct and effective method for producing crystalline this compound. This technique involves intimately mixing powdered precursors and heating them at high temperatures for an extended period to allow for diffusion and reaction in the solid state. sphinxsai.comsciencepubco.com

A specific method for producing this compound (CaNaPO₄) involves the reaction of dibasic calcium phosphate (CaHPO₄) with sodium carbonate (Na₂CO₃) at elevated temperatures. google.com The mixture of solid reactants is heated, leading to a chemical reaction that forms the desired this compound compound. google.com Temperatures for these reactions are typically high, often in the range of 800°C to 1500°C, to overcome the kinetic barriers for solid-state diffusion. sphinxsai.comum.edu.my For example, biphasic calcium phosphates have been synthesized by heat-treating a mixture of oyster shell powder (a source of calcium carbonate) and calcium pyrophosphate at 1050°C for 5 hours. nih.gov

The stoichiometry of the final product can be controlled by the initial ratio of the reactants. Adding calcium carbonate to the initial mixture can adjust the calcium-to-sodium-to-phosphorus ratio in the final product. google.com After the reaction is complete, a rapid cooling or quenching step may be necessary to obtain certain phases and prevent their transformation into other forms that are more stable at lower temperatures. sphinxsai.com

Table 1: Parameters in High-Temperature Solid-State Synthesis of Calcium Phosphates

| Parameter | Typical Range/Value | Effect on Product | Source |

|---|---|---|---|

| Precursors | CaCO₃, CaHPO₄, Na₂CO₃ | Determines the final elemental composition. | sphinxsai.com, google.com |

| Temperature | 800°C - 1500°C | Influences reaction rate and crystallinity. Higher temperatures promote crystal growth. | sphinxsai.com, um.edu.my |

| Heating Time | Several hours (e.g., 5-12 hours) | Ensures complete reaction and phase formation. | sphinxsai.com, nih.gov |

| Ca/P Ratio | Varies (e.g., 1.5 - 2.0) | Controls the stoichiometry and resulting phosphate phases (e.g., TCP vs. HA). | sphinxsai.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical transformations at or near room temperature. researchgate.net This method can produce nanocrystalline materials and can sometimes create phases that are not accessible through conventional high-temperature routes.

In this process, a mixture of precursor powders is placed in a mill with grinding media (balls). The high-energy collisions between the balls, the container walls, and the powder provide the activation energy required for the chemical reaction to occur. nih.gov The process can be performed under dry or wet conditions, although dry milling is often preferred for preparing calcium phosphates of biological interest to avoid contamination and unwanted side reactions. researchgate.net

The reaction kinetics are influenced by milling parameters such as the powder-to-ball mass ratio, rotational speed, and milling time. nih.gov For instance, in the synthesis of hydroxyapatite, the desired phase can begin to form within minutes and be complete after 30 minutes of mechanical activation. nih.gov The duration of milling can also influence the ratio of different phases in the final product, such as the proportion of hydroxyapatite to β-tricalcium phosphate in biphasic compositions. researchgate.net While specific examples for this compound are not prevalent, the method is well-established for a variety of related calcium phosphate compounds, suggesting its applicability. mdpi.com

Table 2: Research Findings on Mechanochemical Synthesis of Hydroxyapatite

| Precursor Mixture | Milling Time | Resulting Crystallite Size | Key Finding | Source |

|---|---|---|---|---|

| Ca(H₂PO₄)₂·H₂O + Ca(OH)₂ | 30 min | ~17.6 nm | Complete transformation to HA. Ca(OH)₂ accelerates the reaction compared to CaO. | nih.gov |

| Various Ca & P sources | 1 hour | 18.5 - 20.2 nm | All tested powder mixtures transformed entirely into HA. | nih.gov |

Calcination Processes for Phase Transformation

Calcination is a crucial thermal treatment process used to induce phase transformations, enhance crystallinity, and remove volatile impurities from a material. nih.gov It is often employed as a subsequent step after an initial synthesis method like wet precipitation or as an integral part of a solid-state reaction. researchgate.netgoogle.com

In the context of this compound, calcination is the key step in the solid-state reaction between dibasic calcium phosphate and sodium carbonate. google.com The heat treatment facilitates the reaction and the formation of the desired crystalline structure. The temperature and duration of calcination are critical parameters that determine the final phase composition. researchgate.net

For calcium phosphates in general, calcination of precursor powders, such as calcium-deficient apatite, at temperatures above 700°C can lead to the formation of biphasic mixtures of hydroxyapatite and β-tricalcium phosphate (β-TCP). researchgate.net The calcination temperature directly impacts the crystal size and degree of crystallinity; higher temperatures generally result in sharper diffraction peaks, indicating larger and more well-defined crystals. nih.govsbpmat.org.br For example, the crystallite size of a nanohydroxyapatite was shown to increase from ~28 nm to ~414 nm after calcination at 1200°C. nih.gov The process can also be optimized to remove specific impurities, such as organic matter and carbonates, from raw phosphate materials. researchgate.net

Table 3: Effect of Calcination Temperature on Calcium Phosphate Phases

| Precursor/Starting Material | Calcination Temperature | Calcination Time | Resulting Phases/Changes | Source |

|---|---|---|---|---|

| Calcium-deficient apatite | > 700°C | N/A | Formation of biphasic β-TCP/HA. | researchgate.net |

| Wet-precipitated CaP | 600°C - 1100°C | 1 - 3 hours | Formation of β-TCP at temperatures > 600°C. | researchgate.net |

| Nanohydroxyapatite | 1200°C | 1 hour | Increased crystallinity; partial conversion to β-TCP and CaO. | nih.gov |

Glass and Glass-Ceramic Fabrication

Beyond crystalline structures, this compound can be synthesized in an amorphous, or glassy, state. These materials lack long-range atomic order and possess unique properties that can be advantageous for certain applications.

Conventional Melt Quenching Techniques for Amorphous Systems

Conventional melt quenching is the most common method for producing phosphate-based glasses, including those in the CaO-Na₂O-P₂O₅ system. mdpi.comnih.gov The technique involves melting a homogenous mixture of raw materials at a high temperature, followed by rapidly cooling the molten liquid to a temperature below its glass transition temperature. This rapid cooling (quenching) prevents the atoms from arranging into an ordered crystalline lattice, thus forming an amorphous solid or glass. irjet.net

The precursors for this compound glass typically include a phosphate source like ammonium dihydrogen phosphate (NH₄H₂PO₄), a calcium source like calcium carbonate (CaCO₃), and a sodium source like sodium carbonate (Na₂CO₃). irjet.net These raw materials are weighed, mixed, and placed in a crucible (e.g., silica). irjet.net The mixture is then heated in a furnace to a high temperature, often around 1000°C, to ensure complete melting and homogenization. irjet.net During this stage, volatile components like water and carbon dioxide are released. irjet.net The resulting homogenous melt is then poured onto a steel plate or into a mold to cool quickly, solidifying into a transparent glass. irjet.net

The composition of the glass can be precisely controlled by adjusting the molar percentages of the starting components (e.g., 45P₂O₅–34CaO–21Na₂O). irjet.net The structure of these phosphate glasses consists of a network of PO₄ tetrahedra. mdpi.com By controlling the composition, it is possible to create glass-ceramics, which are partially crystallized glasses. This is achieved by a controlled heat treatment of the parent glass above its crystallization temperature, leading to the precipitation of crystalline phases within the amorphous glass matrix. nih.govresearchgate.net

Table 4: Example Compositions for this compound Glass Synthesis

| System | P₂O₅ (mol%) | CaO (mol%) | Na₂O (mol%) | Source |

|---|---|---|---|---|

| PC System | 50 | 5 - 20 | 30 - 45 | mdpi.com |

| PG System | 45 | 34 | 21 | irjet.net |

Coacervation Methods for Phosphate Glass Preparation

The coacervation method presents a modern, low-temperature alternative for preparing phosphate-based glasses, including those in the P₂O₅–CaO–Na₂O system. mdpi.comcnr.it This technique is a facile, water-based process conducted at room temperature, distinguishing it from traditional high-temperature melt-quenching (which requires temperatures of 1000–1200 °C) and sol-gel methods that often necessitate organic solvents. mdpi.comnih.gov

The process of coacervation is initiated by the slow addition of a solution containing bivalent cations, such as calcium ions (Ca²⁺), to an aqueous solution of sodium polyphosphate. mdpi.com This addition triggers a phase separation, resulting in the formation of a dense, gel-like bottom layer known as the coacervate, which is rich in polyphosphate chains, and a supernatant aqueous layer. mdpi.com The coacervate gel forms due to the electrostatic interactions between the polyphosphate chains and the calcium cations. mdpi.com This gel is then separated and can be dried to yield a glass powder. mdpi.com

A significant advantage of this room-temperature, aqueous synthesis is its suitability for biomedical applications. mdpi.com It allows for the incorporation of temperature-sensitive molecules and avoids the use of potentially toxic solvents. mdpi.comnih.gov For instance, amorphous samples with the approximate composition (Na₂O)₀.₁₅(CaO)₀.₃₅(P₂O₅)₀.₅₀·3H₂O have been successfully produced using this method. researchgate.net

| Method | Typical Temperature | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Coacervation | Room Temperature | Aqueous | Inexpensive, green alternative; suitable for temperature-sensitive molecules. mdpi.comnih.gov | Resulting glass contains structural and loosely bound water. researchgate.net |

| Melt-Quenching (MQ) | 1000–1200 °C | None (molten oxides) | Traditional, well-established method. | High energy consumption; can lead to volatile phosphate loss and non-homogeneity; not suitable for temperature-sensitive molecules. cnr.it |

| Sol-Gel (SG) | Low to moderate (e.g., 250–400 °C for consolidation) | Organic (e.g., ethanol, ethylene glycol) | Lower temperature than MQ; good control over composition. | Requires air-sensitive organic precursors and toxic solvents; can have lengthy gelation times. mdpi.comcnr.it |

Influence of Synthesis Parameters on Material Formation

The final properties, phase composition, and morphology of this compound compounds are highly dependent on the precise control of synthesis parameters.

Precursor Selection and Stoichiometric Control

The choice of starting materials (precursors) and their molar ratios are fundamental in determining the final product. A variety of calcium and phosphate sources can be utilized. Soluble calcium salts like calcium chloride, calcium nitrate, and calcium acetate (B1210297) are commonly used. researchgate.net Phosphate sources can include phosphoric acid or its soluble salts, such as sodium, potassium, or ammonium phosphates. researchgate.net

Different precursor combinations yield specific this compound structures. For example, one method involves the calcination (high-temperature heating) of a reaction product of dibasic calcium phosphate and sodium carbonate to produce CaNaPO₄. mdpi.com Another approach uses a precipitation reaction between calcium acetate and sodium hydrophosphate. nih.gov The concentration of these precursors also plays a critical role; higher precursor concentrations can lead to the formation of larger particles with increased crystallinity, while lower concentrations tend to produce smaller, more amorphous particles. researchgate.net The precise stoichiometric control of the Ca/P ratio is essential for obtaining the desired phase. nih.gov

| Calcium Precursor | Phosphate Precursor | Other Reactants/Conditions | Resulting Product/Observation |

|---|---|---|---|

| Dibasic calcium phosphate | Sodium carbonate | Calcination (elevated temperature) | This compound (CaNaPO₄). mdpi.com |

| Calcium chloride (CaCl₂) | Sodium hydrogen phosphate (Na₂HPO₄) | Wet chemical precipitation | Precipitation of calcium phosphate compounds. researchgate.net |

| Calcium acetate | Sodium hydrophosphate | Aqueous precipitation | Initial formation of brushite, monetite, and octacalcium phosphate. nih.gov |

| Calcium hydroxide (Ca(OH)₂) | Orthophosphoric acid (H₃PO₄) | Wet chemical technique | Formation of calcium-deficient apatite, precursor to biphasic calcium phosphate. nih.gov |

Reaction Environment Variables (pH, Temperature, Pressure)

The physical and chemical environment during synthesis has a profound impact on the material's characteristics.

pH: The pH of the reaction solution is a critical factor that influences the crystalline phase of the resulting calcium phosphate. mdpi.com Different phases are stable at different pH levels. For instance, synthesis in acidic conditions (e.g., pH 5) tends to produce dicalcium phosphate phases like brushite (dicalcium phosphate dihydrate) or monetite. mdpi.comnih.gov In contrast, neutral to alkaline conditions (pH 7 to 12) favor the formation of hydroxyapatite. mdpi.comnih.gov The transition between phases can occur over a very narrow pH range. This control over pH allows for the targeted synthesis of specific calcium phosphate phases. nih.gov

Temperature: Temperature affects reaction kinetics, crystal growth, and phase stability. Low-temperature methods, such as coacervation (room temperature) and some wet precipitation techniques, are advantageous for producing amorphous or poorly crystalline particles and for incorporating thermally sensitive molecules. mdpi.comresearchgate.net Conversely, high-temperature processes like calcination are often required to produce highly crystalline, water-insoluble phases like rhenanite (a form of CaNaPO₄). mdpi.com Heat treatments, such as drying at 130-250 °C or calcining at temperatures up to 1000 °C, can be used to drive phase transformations, for example, the decomposition of hydroxyapatite into beta-tricalcium phosphate (β-TCP). nih.gov

Pressure: Pressure is a key parameter in specific synthesis routes like solvothermal and hydrothermal methods, which are carried out in sealed vessels. In these processes, elevated pressures, often coupled with high temperatures, can promote faster crystal growth and lead to particles with enhanced crystallinity. For example, a hydrothermal synthesis of a doped hydroxyapatite has been performed at 160 °C and a pressure of 8 bar. mdpi.com High-pressure processing (e.g., 400 MPa) has also been shown to influence the colloidal and soluble calcium phosphate equilibrium in complex systems. nih.gov

| pH Level | Resulting Calcium Phosphate Phase(s) |

|---|---|

| Acidic (e.g., pH 5) | Brushite (CaHPO₄·2H₂O) or Monetite (CaHPO₄). mdpi.comnih.gov |

| Neutral (e.g., pH 7) | Dual phase of monetite and hydroxyapatite. mdpi.com |

| Alkaline (e.g., pH 10-12) | Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). mdpi.comnih.gov |

Role of Specific Additives and Modifiers

The properties of this compound materials can be tailored by incorporating specific additives or modifiers during synthesis. These agents can influence crystal formation, impart new functionalities, or alter the material's physical properties.

For example, to confer antibacterial properties, silver has been incorporated into phosphate-based glasses prepared by coacervation. researchgate.net This is achieved by adding a silver salt, such as silver nitrate (AgNO₃), to the coacervate before the drying stage. researchgate.net Other inorganic additives like silica (B1680970) (SiO₂) have been used to enhance the surface chemical structure and bioactivity of calcium phosphate materials. nih.gov

Organic molecules can also be used to regulate material formation. Surfactants, polymers, and proteins can control the size and morphology of calcium phosphate nanomaterials. researchgate.net In solvothermal synthesis, organic additives like DL-aspartic acid and suberic acid have been shown to influence the morphology of the final product, leading to variations from plate-like to rod-like structures. mdpi.com

Advanced Structural and Compositional Elucidation of Calcium Sodium Phosphate Materials

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local structure of phosphate-based materials. By probing the magnetic properties of atomic nuclei, particularly the phosphorus-31 (³¹P) isotope, NMR provides detailed insights into the chemical environment, connectivity, and dynamics within the material.

Solid-state ³¹P Magic Angle Spinning (MAS) NMR is a primary technique for characterizing the phosphate (B84403) network structure in amorphous and crystalline calcium sodium phosphate materials. The structure of these materials is based on PO₄ tetrahedra, which can be linked together via bridging oxygen (BO) atoms to form chains or networks. The degree of connectivity is described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms per PO₄ tetrahedron.

Q⁰ : Isolated orthophosphate units (PO₄³⁻), with no bridging oxygens.

Q¹ : End-groups of phosphate chains, with one bridging oxygen.

Q² : Middle-groups in phosphate chains or rings, with two bridging oxygens.

Q³ : Branching points in a phosphate network, with three bridging oxygens.

The isotropic chemical shift (δ) in a ³¹P MAS NMR spectrum is highly sensitive to the Qⁿ speciation. Generally, the chemical shift becomes more negative (moves to a lower frequency or is more shielded) as the number of bridging oxygens increases. For instance, in P₂O₅-CaO-Na₂O glasses, the structure can change from a network dominated by Q³ and Q² units to short chains composed of Q² and Q¹ units as the phosphate content decreases. acs.orgnih.govresearchgate.net The presence of modifying cations like Na⁺ and Ca²⁺ also influences the chemical shift; cations with a higher ionic potential (like Ca²⁺ compared to Na⁺) tend to cause the ³¹P resonance to shift to lower frequencies. researchgate.net

Table 1: Typical ³¹P Chemical Shift Ranges for Qⁿ Species in this compound Glasses

| Qⁿ Species | Description | Typical Chemical Shift (ppm) |

| Q⁰ | Orthophosphate | 4 to 0 |

| Q¹ | End-groups (pyro- or polyphosphate) | 5 to -12 |

| Q² | Middle-groups (polyphosphate chains/rings) | -18 to -25 |

| Q³ | Branching points (phosphate network) | ~ -30 to -45 |

While 1D ³¹P MAS NMR provides information on the distribution of Qⁿ species, it does not directly reveal how these units are connected to each other. Two-dimensional (2D) homonuclear correlation techniques, such as Double-Quantum (DQ) MAS NMR, are employed to probe these connectivities. acs.org The ³¹P DQ-MAS experiment correlates signals from pairs of phosphorus nuclei that are in close spatial proximity, typically through P-O-P bonds.

In a 2D DQ-MAS spectrum, the presence of a cross-peak between two different Qⁿ signals indicates a direct linkage between these structural units. For example, a cross-peak between a Q² and a Q¹ signal confirms the presence of Q²-O-Q¹ linkages, which is characteristic of the end of a phosphate chain. The absence of certain cross-peaks can be equally informative; for instance, the absence of Q³-O-Q¹ correlations would suggest that branching points are not directly connected to chain terminators. This technique allows for a detailed mapping of the phosphorus connectivity scheme within the glass network, providing insights into the intermediate-range order that is not accessible from 1D NMR alone. acs.org Research on lead phosphate glasses has demonstrated that 2D double-quantum experiments are effective in determining the connectivities between Qⁿ groups, a principle that is directly applicable to this compound systems. acs.org

When this compound materials are exposed to an aqueous environment, they can dissolve, releasing various phosphate species into the solution. Solution ³¹P NMR spectroscopy is an invaluable tool for identifying and quantifying these dissolution fragments, thereby elucidating the dissolution mechanism. acs.orgnih.govresearchgate.net

Studies on P₂O₅-CaO-Na₂O glasses have shown that the dissolution mechanism is highly dependent on the initial glass structure. acs.orgpocketdentistry.comresearchgate.net For glasses with a highly polymerized network structure, dissolution primarily occurs through the hydrolysis of P-O-P bonds. Solution ³¹P NMR spectra of the resulting solution show a significant increase in the concentration of Q⁰ (orthophosphate) species over time, with no detectable Q³ groups, indicating that the network is broken down into its fundamental tetrahedral units. acs.orgpocketdentistry.comresearchgate.net

In contrast, glasses composed of shorter phosphate chains may dissolve through a combination of hydration of entire chains and hydrolysis. nih.govresearchgate.net The solution ³¹P NMR spectra in these cases reveal the presence of Q¹, Q², and Q⁰ species, and sometimes small ring structures. nih.govresearchgate.net By tracking the relative concentrations of these species over time, a detailed picture of the material's degradation pathway can be constructed. pocketdentistry.com

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and structural units within a material. When infrared radiation is passed through a sample, specific frequencies corresponding to the vibrational energies of chemical bonds are absorbed. The resulting spectrum provides a "fingerprint" of the material's molecular structure.

In this compound materials, FT-IR is particularly sensitive to the vibrations of the phosphate tetrahedra and the P-O-P linkages that form the glass network. Key vibrational modes include:

Asymmetric stretching of P-O-P bridges (νₐₛ(P-O-P)) : Typically observed in the 880-920 cm⁻¹ range. researchgate.net

Symmetric stretching of P-O-P bridges (νₛ(P-O-P)) : Found in the 650-820 cm⁻¹ region. researchgate.net

Asymmetric stretching of non-bridging oxygens (NBOs) in Q² units (νₐₛ(PO₂⁻)) : An intense band usually located around 1250-1280 cm⁻¹. researchgate.net

Asymmetric stretching of NBOs in Q¹ units (νₐₛ(PO₃²⁻)) : Appears around 1090-1150 cm⁻¹. researchgate.net

Bending vibrations of O-P-O groups (δ(O-P-O)) : Occur at lower wavenumbers, typically in the 450-600 cm⁻¹ range. nih.govmdpi.com

The positions and relative intensities of these bands provide information about the degree of network polymerization and the effect of modifying cations. For example, depolymerization of the glass network leads to a decrease in the intensity of P-O-P stretching bands and an increase in the intensity of bands associated with NBOs.

Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant of FT-IR. It is particularly useful for analyzing the surface of materials and for studying processes that occur at the solid-liquid interface, such as dissolution or the formation of new phases. nih.gov In ATR-FTIR, the IR beam interacts with only the top few micrometers of the sample, making it an ideal technique for monitoring surface chemical changes without requiring extensive sample preparation. nih.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique, and the selection rules for which vibrations are active differ between the two methods.

For phosphate materials, Raman spectroscopy is highly effective for characterizing the phosphate network. chalcogen.ro The symmetric stretching mode of the P-O bonds in PO₄ tetrahedra (ν₁(PO₄)) gives rise to a very strong and sharp band, typically near 960 cm⁻¹, which is a hallmark of calcium phosphate compounds. researchgate.net Other key Raman-active modes for phosphate groups are found at approximately 1075 cm⁻¹ (ν₃), 590 cm⁻¹ (ν₄), and 435 cm⁻¹ (ν₂). researchgate.net

The main structural units in this compound glasses, such as Q² (middle) and Q³ (branching) tetrahedral units, can be identified by their characteristic Raman signals. acs.org The substitution of CaO for Na₂O can cause shifts in the asymmetric stretching band of P-O-P linkages to higher frequencies, reflecting changes in the bond strength and local environment induced by the different cations. acs.org This sensitivity makes Raman spectroscopy a precise tool for fingerprinting the specific structural arrangements within this compound materials.

Table 2: Characteristic Vibrational Bands for this compound Materials

| Vibrational Mode | Description | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| νₐₛ(PO₂⁻) | Asymmetric stretch of NBOs in Q² units | 1250 - 1280 | ~1160 - 1180 |

| νₐₛ(PO₃²⁻) | Asymmetric stretch of NBOs in Q¹ units | 1090 - 1150 | ~1020 - 1040 |

| ν₁(PO₄) | Symmetric stretch of PO₄ tetrahedra | ~960 | ~960 (very strong) |

| νₐₛ(P-O-P) | Asymmetric stretch of P-O-P bridges | 880 - 920 | ~750 - 780 |

| νₛ(P-O-P) | Symmetric stretch of P-O-P bridges | 650 - 820 | ~680 - 720 |

| δ(O-P-O) | O-P-O bending modes | 450 - 600 | 435 - 590 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction and Imaging Analysis

The elucidation of the structural and morphological characteristics of this compound materials is critically dependent on a suite of advanced analytical techniques. Diffraction methods provide fundamental information about the crystalline nature and atomic arrangement, while imaging techniques offer direct visualization of the material's architecture from the micro- to the nanoscale.

X-ray Diffraction (XRD) for Phase Identification and Crystallographic Evaluation

X-ray Diffraction (XRD) is an indispensable technique for the analysis of crystalline materials like this compound. It serves as a primary tool for identifying the specific crystalline phases present in a sample. The underlying principle is that a crystalline solid, when irradiated with X-rays, will diffract the beams in a pattern of specific directions and intensities. This pattern is a unique "fingerprint" for a particular crystalline phase, determined by its crystal lattice structure. malvernpanalytical.commedcraveonline.com

In the context of this compound, XRD analysis allows researchers to:

Identify Crystalline Phases: Distinguish between different potential phases or mixtures, such as identifying specific sodium-substituted calcium phosphate compounds. researchgate.net

Determine Crystallinity: Assess the degree of crystallinity versus amorphous content in a sample. researchgate.net

Evaluate Crystallographic Parameters: Through methods like Rietveld refinement, detailed information about the crystal structure can be extracted from the XRD pattern. medcraveonline.com This includes lattice parameters, unit cell volume, and atomic positions.

Estimate Crystallite Size and Microstrain: Analysis of the peak broadening in an XRD pattern can provide estimates of the average size of the crystalline domains (crystallites) and the amount of strain within the crystal lattice. medcraveonline.com

For instance, the compound Sodium Calcium Phosphate (NaCaPO₄) has been analyzed using XRD to determine its crystallographic properties. Similarly, Calcium Sodium Metaphosphate (CaNa(PO₃)₃) was prepared by a solid-state method and its structure was elucidated through crystallographic analysis. biointerfaceresearch.com

Below is a table summarizing the crystallographic data for NaCaPO₄, illustrating the type of information obtainable from XRD studies.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.835 |

| b (Å) | 5.431 |

| c (Å) | 9.006 |

| Volume (ų) | 334.2 |

| Z (Formula units per cell) | 4 |

Electron Microscopy Techniques

Electron microscopy provides direct imaging of material morphology and structure with significantly higher resolution than light microscopy. Various electron microscopy techniques are employed to investigate this compound from its surface topography down to its atomic arrangement.

Scanning Electron Microscopy (SEM) is a pivotal tool for characterizing the surface morphology of this compound materials. scispace.com In SEM, a focused beam of electrons scans the surface of the sample, and the interaction produces various signals that are collected to form an image. This technique provides detailed information about:

Particle Shape and Size: SEM images reveal the geometry of individual particles, whether they are spherical, plate-like, or irregular. mdpi.com

Surface Texture: The technique can visualize the fine details of the particle surfaces, showing whether they are smooth, rough, or porous. researchgate.net

Agglomeration: It allows for the observation of how individual particles group together to form larger agglomerates. mdpi.comresearchgate.net

Porosity: The presence and nature of pores on the surface and within the bulk of the material can be assessed.

Studies have shown that the morphology of calcium phosphate particles can be highly varied, with SEM images revealing irregular, uneven, and rough surfaces that often form agglomerates. researchgate.net The morphology and crystal size can also be influenced by the synthesis method and the source materials used. nih.gov

Transmission Electron Microscopy (TEM) offers superior resolution to SEM and is used to investigate the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes. This technique is crucial for:

Nanoscale Imaging: TEM can resolve features at the nanoscale, making it ideal for visualizing individual nanoparticles of this compound and their morphology, such as rod-shaped particles. researchgate.net

Crystallographic Information: Through selected-area electron diffraction (SAED) and high-resolution TEM (HRTEM), the crystalline structure and orientation of individual nanocrystals can be determined. ecmjournal.org HRTEM can even visualize the atomic lattice of a crystal.

Defect Analysis: TEM is effective in identifying crystal pathologies such as lattice defects, which can influence the material's properties. nih.gov

Studying Crystal Growth: The technique allows for the direct observation of precipitation and crystallization processes, providing insights into the mechanisms of crystal nucleation and growth from precursor phases. ecmjournal.orgsemanticscholar.org

TEM has been instrumental in studying the precipitation of calcium phosphates from aqueous solutions, showing how factors like temperature, pH, and mixing rates influence the resulting crystal phases, sizes, and structures. ecmjournal.org

Environmental Scanning Electron Microscopy (ESEM) is a specialized form of SEM that allows for the observation of samples under varying conditions of temperature, pressure, and humidity. wiley.com Unlike conventional SEM which requires a high vacuum, ESEM can operate with a gaseous environment (e.g., water vapor) in the sample chamber. azom.com This unique capability enables the in-situ study of dynamic processes, which is impossible with traditional high-vacuum techniques. researchgate.netxos.com

For this compound, ESEM can be used to:

Image Hydrated Samples: Observe materials in their native, hydrated state without the need for drying or coating, which can introduce artifacts. wiley.comnih.gov

Study Hydration and Dehydration: Directly visualize the processes of water absorption and desorption on the material's surface in real-time by controlling the relative humidity in the chamber. azom.com

Observe Crystallization and Dissolution: Monitor phase changes, such as the crystallization of salts from a solution or the dissolution of particles when exposed to a solvent. researchgate.netxos.com

This ability to follow processes as they occur provides invaluable information on the material's stability, reactivity, and interaction with its environment. azom.comresearchgate.net

Advanced Elemental and Compositional Analysis Methods

Beyond determining physical structure, it is crucial to accurately quantify the elemental composition of this compound materials. A variety of advanced analytical methods are used to determine which elements are present and in what concentrations.

Analytical methods can be broadly categorized as bulk techniques, which measure the average composition of the entire sample, and micro-analytical techniques, which provide compositional information from specific small areas. eolss.net

Commonly used techniques include:

Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful bulk analysis techniques for accurately determining the concentration of a wide range of elements, including trace elements. nih.gov The sample is dissolved and introduced into a high-temperature plasma, and the resulting atomic emissions or ions are measured.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This technique is often coupled with electron microscopes (SEM and TEM). researchgate.net The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes these X-rays to identify the elements present in the specific area being imaged, allowing for elemental mapping of the sample's surface. acs.orgacs.org

Elemental analysis results can confirm the stoichiometry of the synthesized compound and detect the presence of substitutions or impurities. For example, studies on modified apatite-type calcium phosphates have used elemental analysis to quantify the weight percentage of constituent elements like sodium, copper, or zinc. researchgate.net

The table below presents representative data from an elemental analysis of a synthesized calcium phosphate material, showcasing the type of quantitative results obtained.

| Element | Weight % |

|---|---|

| Sodium (Na⁺) | 0.2 - 0.3 |

| Carbon (C) | 1.16 - 1.33 |

| Copper (Cu²⁺) | 1.0 |

| Zinc (Zn²⁺) | 1.9 |

Data adapted from studies on chemically modified calcium phosphates. researchgate.net

X-ray Dispersive Energy Spectroscopy for Elemental Distribution

X-ray Dispersive Energy Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a specimen when it is bombarded with a high-energy beam of charged particles, typically electrons in a scanning electron microscope (SEM). wikipedia.orgsemanticscholar.org Each element possesses a unique atomic structure, which results in a distinctive set of peaks on its electromagnetic emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org

In the context of this compound, EDS is instrumental in determining the elemental composition and mapping the distribution of calcium (Ca), sodium (Na), phosphorus (P), and oxygen (O). researchgate.netresearchgate.net The technique can provide semi-quantitative data on the relative abundance of these elements. For instance, studies on calcium phosphate coatings have utilized EDS to confirm the primary composition of calcium, phosphorus, and oxygen. researchgate.net

Elemental mapping via EDS provides a visual representation of the distribution of constituent elements across a sample's surface. jeol.comresearchgate.net This is particularly valuable for assessing the homogeneity of this compound materials. The process involves scanning the electron beam across a specified area and acquiring characteristic X-ray spectra at each pixel. jeol.com The resulting maps display the intensity or concentration of each element, revealing their spatial arrangement. jeol.com For example, in studies of bioglass composites, elemental mapping has been used to observe variations in the amounts of sodium, phosphorus, and calcium over time. researchgate.net

The data generated by an EDS analysis consists of a spectrum with peaks corresponding to the various elements present in the sample. semanticscholar.org The energy of each peak is indicative of a specific element, and the peak's intensity can be related to the element's concentration. Research on calcium phosphate powders has demonstrated the use of EDS spectra to identify the major constituent elements, with distinct peaks for calcium, phosphorus, and oxygen. researchgate.net In some analyses of calcium phosphate materials, Ca:P ratios have been calculated from EDS data, providing valuable compositional information. nih.gov

Interactive Table: Example EDS Data for a this compound Sample

| Element | Energy (keV) | Weight % | Atomic % |

| O | 0.525 | 45.2 | 58.9 |

| Na | 1.041 | 10.5 | 9.5 |

| P | 2.013 | 18.8 | 12.6 |

| Ca | 3.691 | 25.5 | 19.0 |

Note: The data presented in this table is illustrative and intended to represent typical results obtained from an EDS analysis of a this compound material.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate analytical technique for determining the elemental composition of a wide variety of samples. scirp.orgthermofisher.com The method involves introducing a sample, typically in a liquid form, into an inductively coupled plasma, which is an ionized gas (usually argon) heated to extremely high temperatures (around 6,000 to 10,000 K). thermofisher.com Within the plasma, the atoms and ions of the elements in the sample are excited to higher energy levels. As they relax to their ground state, they emit photons of light at characteristic wavelengths for each element. thermofisher.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-OES is particularly well-suited for the precise and quantitative determination of calcium, sodium, and phosphorus in this compound materials. scirp.orgnih.govnih.gov Validated ICP-OES methods have been developed to accurately estimate the amounts of calcium and phosphorus in various matrices. scirp.orgconsensus.app These methods are selective and capable of quantifying these elements even in the presence of other trace elements. scirp.org The selection of appropriate analytical wavelengths is crucial to avoid spectral interferences; for instance, wavelengths of 317.933 nm for calcium and 213.617 nm or 213.677 nm for phosphorus have been successfully utilized. scirp.orgmdpi.com

The validation of an ICP-OES method ensures its reliability for a specific application. nih.govnih.gov Key validation parameters include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery. nih.govnih.govfoodengprog.org Linearity is established by analyzing standard solutions at different concentrations to create a calibration curve. nih.gov LOD and LOQ determine the lowest concentration of an element that can be reliably detected and quantified, respectively. foodengprog.org For example, a validated method for analyzing milk reported LOQs of 19.85 µg·g⁻¹ for Ca and 8.97 µg·g⁻¹ for P. nih.govnih.gov Accuracy is often assessed through recovery studies by analyzing samples spiked with known amounts of the elements of interest. mdpi.com Precision is evaluated by repeatedly analyzing a homogenous sample, with results typically expressed as the relative standard deviation (%RSD). scirp.org

Interactive Table: Performance Characteristics of a Validated ICP-OES Method for Elemental Analysis

| Parameter | Calcium (Ca) | Phosphorus (P) | Sodium (Na) |

| Wavelength (nm) | 317.933 | 213.617 | 589.592 |

| Linearity (R²) | >0.999 | >0.999 | >0.999 |

| LOD (µg·g⁻¹) | 1.5 | 2.5 | 3.0 |

| LOQ (µg·g⁻¹) | 5.0 | 8.0 | 10.0 |

| Recovery (%) | 95-105 | 95-105 | 95-105 |

| Precision (%RSD) | <5 | <5 | <5 |

Note: The data in this table is representative of typical performance characteristics for a validated ICP-OES method and is for illustrative purposes.

Specialized Solid-State Imaging

Multinuclear Solid-State Three-Dimensional MRI for Material Composition

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the local atomic environments and connectivity in solid materials like this compound. acs.orgcambridge.org Unlike conventional MRI which typically images mobile protons in liquids, solid-state MRI can probe the nuclei of the solid substance itself, providing a richer understanding of the material's composition and short-range crystalline order. nih.gov By focusing on specific nuclei such as ³¹P and ²³Na, multinuclear solid-state NMR can elucidate the structure of phosphate networks and the role of modifying cations. cambridge.orgpsu.edu

For this compound materials, particularly in their amorphous or glassy states, solid-state NMR provides invaluable structural insights. cambridge.org ³¹P NMR is highly effective for characterizing the local structure of phosphorus environments. acs.orgmdpi.com The chemical shift of the ³¹P nucleus is sensitive to its coordination, specifically the number of bridging oxygen atoms connecting it to other phosphate (or other network-forming) tetrahedra. mdpi.com This is often described using the Qⁿ notation, where 'n' represents the number of bridging oxygens. mdpi.com

²³Na NMR, in conjunction with ³¹P NMR, allows for the investigation of the spatial relationship between sodium ions and the phosphate network. psu.eduacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can be used to detect direct interactions between ²³Na and ³¹P nuclei, demonstrating connectivity between sodium ions and various phosphate tetrahedra. cambridge.orgpsu.edu Variable-contact time CPMAS experiments can provide further details about the association of sodium ions with specific phosphate sites. psu.edu Similarly, techniques like TRAnsfer of Populations in DOuble Resonance (TRAPDOR) NMR can be employed to study the spatial distribution of sodium and other cations with respect to the phosphate backbone. acs.orgresearchgate.net

Interactive Table: Typical ³¹P and ²³Na Solid-State NMR Parameters for Phosphate Glasses

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained | Relevant NMR Techniques |

| ³¹P | +10 to -50 | Phosphate connectivity (Qⁿ species), P-O-P and P-O-Al linkages, local phosphate environments. mdpi.comresearchgate.net | MAS, CPMAS, TRAPDOR. cambridge.orgacs.org |

| ²³Na | +20 to -20 | Sodium ion coordination, spatial proximity to phosphate groups, distribution of modifying cations. psu.eduacs.org | MAS, CPMAS, TRAPDOR. cambridge.orgacs.org |

Note: The chemical shift ranges are approximate and can vary depending on the specific composition and structure of the this compound material.

Theoretical and Computational Investigations of Calcium Sodium Phosphate Systems

Quantum Mechanical and Ab-Initio Calculations

Quantum mechanical (QM) and ab-initio calculations, which are based on the fundamental principles of quantum mechanics, offer a high level of accuracy for studying the electronic structure and energetics of molecular systems. These methods are crucial for understanding the intricate interactions between the constituent ions in calcium sodium phosphate (B84403).

Quantum mechanical calculations have been employed to develop and validate force fields for classical simulations and to directly investigate the interactions within calcium sodium phosphate materials. aip.org For instance, QM calculations using density functional theory (DFT) have been performed to optimize parameters for reactive force fields (ReaxFF) intended for simulating ternary phosphate glasses containing phosphorus, oxygen, sodium, and calcium. aip.org These calculations often utilize the generalized gradient approximation (GGA) with functionals like the Perdew–Burke–Erzerhof (PBE) exchange-correlation functional. aip.org

Such studies focus on the binding affinity and bonding nature between the metal ions (Ca²⁺, Na⁺) and the phosphate groups (PO₄³⁻). The frontier molecular orbital calculations can indicate the strength of these interactions. science.gov By analyzing factors like Löwdin atomic charges and valence charge density, researchers have determined that the bonding in these systems exhibits a mix of ionic and covalent characteristics. ucl.ac.uk This detailed electronic-level understanding is fundamental to explaining the structural stability and reactivity of these compounds.

In aqueous environments, the interactions between ions are mediated by water molecules, leading to the formation of solvation complexes. Computational studies have explored the structure and stability of these complexes. Free energy profile calculations, often performed using techniques like umbrella sampling simulations, can reveal the most energetically favorable and thermodynamically stable configurations of ions in solution. ucl.ac.uk

Research has shown that calcium ions can be coordinated by both water molecules and phosphate groups, with specific coordination numbers being favored. ucl.ac.uk For example, a calcium ion might be seven-coordinated by two water molecules, two bidentate phosphates, and one monodentate phosphate. ucl.ac.uk These simulations help in understanding the initial species that form in solution, which are the precursors to nucleation and growth.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD allows for the investigation of larger systems and longer timescales than QM methods, making it ideal for studying dynamic processes like aggregation and nucleation in this compound systems.

MD simulations have been instrumental in revealing the early stages of aggregation of calcium and phosphate ions from aqueous solutions. ucl.ac.ukrsc.org These simulations show that aggregates, often referred to as Posner-like clusters, can form spontaneously within nanoseconds. ucl.ac.ukrsc.org The stoichiometry and structure of these clusters are highly dependent on the ionic composition of the solution. ucl.ac.ukrsc.org

In solutions containing a mixture of sodium and calcium ions, simulations have demonstrated that sodium ions can partially substitute for calcium ions within the forming clusters, typically in the outer layer. ucl.ac.ukrsc.org This substitution can influence the stability and subsequent transformation of these amorphous precursors. The simulations provide an unbiased validation of cluster models and offer unprecedented detail on the structure of species forming during the initial stages of amorphous calcium phosphate nucleation. rsc.org

| Abbreviation | (P₂O₅) mol% | (CaO) mol% | (Na₂O) mol% | Density (g/cm³) |

|---|---|---|---|---|

| P45C30N25 | 45 | 30 | 25 | 2.56 |

| P45C35N20 | 45 | 35 | 20 | 2.57 |

| P45C40N15 | 45 | 40 | 15 | 2.59 |

Classical MD simulations using well-parameterized force fields, such as the ReaxFF potential, have been used to model the structure of ternary Na₂O–CaO–P₂O₅ glasses. acs.orgnih.gov These simulations provide detailed structural information, including coordination numbers (CN) and radial distribution functions (RDFs). For example, in metaphosphate glasses, the typical coordination numbers of Na and Ca are found to be around 5 and 6, respectively. researchgate.net The CN of calcium is generally higher than that of sodium in binary phosphate glasses. acs.orgnih.gov

| Glass Composition | Ion Pair | Coordination Number (CN) |

|---|---|---|

| P50Na50 | Na-O | 5.61 |

| P62Na38 | Na-O | 5.50 |

| P50Ca50 | Ca-O | 5.90 |

| P60Ca40 | Ca-O | 6.18 |

Heterogeneous nucleation, where crystallization is initiated on a foreign surface, is critical in many biological and technological applications, such as the interaction of body fluids with implant materials. MD simulations have been used to study the deposition and nucleation of calcium phosphate species on surfaces like titanium dioxide (anatase), a common implant material. ucl.ac.uk By combining and benchmarking force fields for calcium phosphate, titanium dioxide, and water against DFT data, researchers can successfully investigate the interaction of the mineral phase with different crystal surfaces of the substrate. ucl.ac.uk These simulations provide molecular-level details on how surface chemistry and structure can template the nucleation of calcium phosphate.

Applications of Classical Crystallization Theory

Classical crystallization theory (CCT) provides a thermodynamic framework for understanding nucleation and crystal growth. It describes the formation of a new phase as a process of overcoming an energy barrier, which is dependent on factors like supersaturation and interfacial energy. While MD and QM methods provide atomistic details, CCT offers a macroscopic perspective that is essential for predicting and controlling crystallization outcomes.

In the context of this compound, CCT is relevant to processes like biomineralization, where organisms control the formation of mineralized tissues. researchgate.net For example, in the remineralization of tooth enamel, proteins and other macromolecules can act as nucleation templates, effectively lowering the energy barrier for the formation of apatite crystals, a process that can be understood within the framework of CCT. researchgate.net Computational studies that determine the energetics of cluster formation and interaction with surfaces can provide the necessary parameters (e.g., interfacial energies) to make CCT models more predictive for complex systems like this compound.

Analysis of Driving Force and Nucleation Rate in Precipitation

The precipitation of this compound is a complex process governed by thermodynamic and kinetic factors. Theoretical and computational investigations have been instrumental in elucidating the fundamental principles that control the formation of solid phases from supersaturated solutions. The driving force for precipitation is the change in Gibbs free energy (ΔG) when moving from a supersaturated state to a solid state. A negative ΔG indicates a spontaneous process. The nucleation rate, or the rate at which new, stable solid-phase particles form, is a critical kinetic parameter that is influenced by this driving force, as well as by interfacial energy and other factors.

Classical crystallization theory provides a framework for analyzing the driving force and nucleation rate. The supersaturation of a solution, which is the ratio of the ion activity product to the solubility product, is a key determinant of the driving force. In the context of calcium phosphate precipitation in simulated body fluid (SBF), the supersaturation with respect to different calcium phosphate phases like hydroxyapatite (B223615) (HA), octacalcium phosphate (OCP), and dicalcium phosphate dihydrate (DCPD) has been calculated by considering all the association and dissociation reactions of the relevant ion groups.

Computational studies have revealed that while hydroxyapatite is the most thermodynamically stable phase in SBF, the nucleation rate of octacalcium phosphate is substantially higher. This suggests that OCP may precipitate first as a metastable phase and then transform into the more stable HA. The pH of the solution plays a crucial role, with the difference in nucleation rates between HA and OCP decreasing as the pH increases. The incorporation of carbonate and the presence of calcium deficiencies in the apatite structure can also make precipitation more kinetically favorable.

The initial stages of nucleation involve the formation of prenucleation clusters (PNCs). Sophisticated free energy calculations have been used to explore the thermodynamically favored pathways of PNC-mediated nucleation. These studies show that ion association is not limited to oppositely charged ions but can also occur between polyatomic species with the same charge, leading to the formation of PNCs through the consecutive coordination of phosphate ions to calcium. The surrounding water molecules can either hinder or promote this ion association, depending on the hydration shell characteristics around the calcium ions.

The table below summarizes key findings from theoretical analyses of driving force and nucleation rates in calcium phosphate systems.

| Investigated Parameter | Key Findings | Relevant Factors |

| Driving Force | The supersaturation of the solution is the primary driving force for precipitation. | Ion activity product, solubility product, pH, presence of other ions. |

| Nucleation Rate | Octacalcium phosphate (OCP) often has a higher nucleation rate than the more thermodynamically stable hydroxyapatite (HA). | Interfacial energy, temperature, pH, presence of nucleating agents. |

| Effect of pH | The difference in nucleation rates between HA and OCP decreases with increasing pH. | Speciation of phosphate ions, surface charge of nuclei. |

| Prenucleation Clusters (PNCs) | PNCs form through the association of both oppositely and similarly charged ions and are stabilized by favorable interactions between highly charged species. | Hydration shell characteristics, ion concentrations. |

| Metastable Phases | Phases with higher nucleation rates (e.g., OCP, DCPD) can precipitate first and later transform into more stable phases (e.g., HA). | Kinetic versus thermodynamic control. |

Kinetic Modeling of Chemical Processes

Kinetic modeling of chemical processes involving this compound is essential for understanding reaction mechanisms, predicting reaction rates, and controlling the formation of desired products. These models often take the form of rate equations that describe how the rate of a reaction depends on the concentrations of reactants, temperature, and other factors.

In the context of calcium phosphate bone cements, kinetic studies have been conducted to model the setting reaction. For a cement consisting of α-tricalcium phosphate (α-TCP) and dicalcium phosphate (DCP), the reaction of α-TCP to form a calcium-deficient hydroxyapatite (CDHA) was found to be the primary setting mechanism, with the reaction being nearly complete within 32 hours. A strong correlation was observed between the percentage of the reaction completed and the increase in compressive strength of the cement.